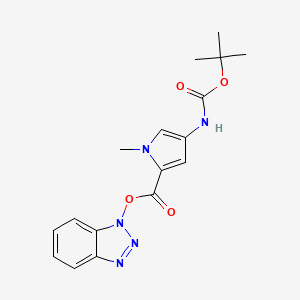

4-Tert-butoxycarbonylamino-1-methyl-1h-pyrrole-2-carboxylic acid benzotriazol-1yl ester

Descripción general

Descripción

4-Tert-butoxycarbonylamino-1-methyl-1h-pyrrole-2-carboxylic acid benzotriazol-1yl ester is a chemical compound with the molecular formula C17H19N5O4 and a molecular weight of 357.37 g/mol . This compound is known for its applications in organic synthesis, particularly in the formation of peptide bonds.

Métodos De Preparación

The synthesis of 4-Tert-butoxycarbonylamino-1-methyl-1h-pyrrole-2-carboxylic acid benzotriazol-1yl ester typically involves the reaction of 4-Tert-butoxycarbonylamino-1-methyl-1h-pyrrole-2-carboxylic acid with benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Análisis De Reacciones Químicas

4-Tert-butoxycarbonylamino-1-methyl-1h-pyrrole-2-carboxylic acid benzotriazol-1yl ester undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the benzotriazol-1yl ester group is replaced by nucleophiles such as amines or alcohols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Coupling Reactions: It is commonly used in peptide coupling reactions to form amide bonds.

Aplicaciones Científicas De Investigación

This compound is widely used in scientific research, particularly in the field of organic chemistry. Its primary application is in peptide synthesis, where it serves as a coupling reagent to form peptide bonds between amino acids . Additionally, it is used in the synthesis of various pharmaceuticals and bioactive molecules.

Mecanismo De Acción

The mechanism of action of 4-Tert-butoxycarbonylamino-1-methyl-1h-pyrrole-2-carboxylic acid benzotriazol-1yl ester involves the activation of the carboxylic acid group to form an active ester intermediate. This intermediate then reacts with nucleophiles such as amines to form amide bonds. The benzotriazol-1yl group acts as a leaving group, facilitating the formation of the peptide bond .

Comparación Con Compuestos Similares

Similar compounds to 4-Tert-butoxycarbonylamino-1-methyl-1h-pyrrole-2-carboxylic acid benzotriazol-1yl ester include:

N-Hydroxysuccinimide (NHS) Esters: These compounds are also used in peptide coupling reactions but have different leaving groups.

Carbodiimides: Such as N,N’-dicyclohexylcarbodiimide (DCC), which are used for similar purposes but have different activation mechanisms.

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate): Another coupling reagent with a similar mechanism but different efficiency and solubility properties.

This compound is unique due to its specific structure, which provides distinct reactivity and stability advantages in peptide synthesis.

Actividad Biológica

4-Tert-butoxycarbonylamino-1-methyl-1H-pyrrole-2-carboxylic acid benzotriazol-1yl ester, also known as Boc-py-OBT, is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews its structure, synthesis, and biological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 357.36 g/mol. The structure features a pyrrole ring, a carboxylic acid group, and a benzotriazole moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 357.36 g/mol |

| CAS Number | 77716-16-6 |

| Purity | ≥ 99% (HPLC) |

Synthesis

The synthesis of Boc-py-OBT typically involves the coupling of 4-tert-butoxycarbonylamino-1-methyl-1H-pyrrole-2-carboxylic acid with benzotriazole under specific reaction conditions. This process allows for the formation of the ester bond, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that compounds containing benzotriazole exhibit notable antimicrobial activity. For instance, studies have shown that derivatives of benzotriazole can inhibit the growth of various bacterial strains such as Escherichia coli and Bacillus subtilis . The presence of the bulky hydrophobic groups in these compounds enhances their interaction with microbial membranes, leading to increased efficacy.

Anti-inflammatory Effects

Benzotriazole derivatives have also been studied for their anti-inflammatory properties. In vitro assays demonstrated that certain compounds could reduce inflammation markers in cell lines exposed to inflammatory stimuli . The mechanism appears to involve the inhibition of pro-inflammatory cytokines.

Enzyme Inhibition

The compound has been evaluated as a potential inhibitor of key enzymes involved in viral replication. For example, studies on similar benzotriazole esters have shown that they can act as mechanism-based inactivators of proteases essential for viral life cycles . This suggests that Boc-py-OBT may have applications in antiviral drug development.

Study 1: Antimicrobial Activity

In a comparative study, Boc-py-OBT was tested against several bacterial strains. The results indicated that it exhibited moderate antibacterial activity comparable to standard antibiotics . The structure-activity relationship analysis suggested that modifications to the benzotriazole moiety could enhance its potency.

Study 2: Anti-inflammatory Assays

Another study focused on the anti-inflammatory potential of Boc-py-OBT in human cell lines. The compound significantly reduced the production of TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation, indicating its potential as an anti-inflammatory agent .

Propiedades

IUPAC Name |

benzotriazol-1-yl 1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4/c1-17(2,3)25-16(24)18-11-9-14(21(4)10-11)15(23)26-22-13-8-6-5-7-12(13)19-20-22/h5-10H,1-4H3,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOAGHPTFVVSHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN(C(=C1)C(=O)ON2C3=CC=CC=C3N=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77716-16-6 | |

| Record name | 77716-16-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.